2-(4-Amino-2-chlorophenyl)-2-methylpropan-1-ol
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Overview
Description
2-(4-Amino-2-chlorophenyl)-2-methylpropan-1-ol is an organic compound with a complex structure that includes an amino group, a chlorine atom, and a hydroxyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Amino-2-chlorophenyl)-2-methylpropan-1-ol typically involves the reaction of 4-amino-2-chlorophenol with isobutyraldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The compound is then purified using techniques such as crystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
2-(4-Amino-2-chlorophenyl)-2-methylpropan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(4-Amino-2-chlorophenyl)-2-methylpropan-1-one.
Reduction: Formation of 2-(4-Amino-2-chlorophenyl)-2-methylpropan-1-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Amino-2-chlorophenyl)-2-methylpropan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-Amino-2-chlorophenyl)-2-methylpropan-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate biological pathways, leading to various effects such as inhibition of enzyme activity or alteration of cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-chlorophenol: Shares the amino and chlorine substituents but lacks the methylpropan-1-ol moiety.
2-Amino-4-chlorophenol: Similar structure but with the amino and chlorine groups in different positions.
4-Amino-3-chlorophenol: Another positional isomer with different chemical properties.
Uniqueness
2-(4-Amino-2-chlorophenyl)-2-methylpropan-1-ol is unique due to the presence of the methylpropan-1-ol group, which imparts distinct chemical and physical properties. This structural feature can influence its reactivity, solubility, and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H14ClNO |
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Molecular Weight |
199.68 g/mol |
IUPAC Name |
2-(4-amino-2-chlorophenyl)-2-methylpropan-1-ol |
InChI |
InChI=1S/C10H14ClNO/c1-10(2,6-13)8-4-3-7(12)5-9(8)11/h3-5,13H,6,12H2,1-2H3 |
InChI Key |
UOLRJKBYARGRJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CO)C1=C(C=C(C=C1)N)Cl |
Origin of Product |
United States |
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